Tautomeric Equilibrium Distinct from Methyl-Substituted Pyrazolone
The unsubstituted 3-amino-1H-pyrazol-5(4H)-one exhibits a fundamentally different tautomeric equilibrium profile compared to N-methylated analogs. In 3-methyl-5-pyrazolone, DFT calculations at the B3LYP/6-311++G** level demonstrate that the keto form (5PYR-1) is the predominant tautomer in both the isolated molecule and low-polarity solvents [1]. In contrast, the 3-amino substituent in 3-amino-1H-pyrazol-5(4H)-one introduces an additional amino-imino equilibrium that is absent in the 3-methyl analog, resulting in a more complex tautomeric landscape [2]. This difference is further exemplified by studies on 4-substituted pyrazolones, where DFT analyses (B3LYP/6-311++G(d,p)) show that tautomeric equilibrium can be heavily biased toward the keto form for one derivative (PYR-I) and toward the enol form for another (PYR-II), depending on substitution patterns [3].
| Evidence Dimension | Predominant tautomeric form |
|---|---|
| Target Compound Data | Multiple tautomers in equilibrium (keto, enol, amino-imino forms) |
| Comparator Or Baseline | 3-Methyl-5-pyrazolone: keto form (5PYR-1) predominant |
| Quantified Difference | Qualitative difference in tautomer number and equilibrium complexity |
| Conditions | DFT calculations (B3LYP/6-311++G** level); isolated molecule and low-polarity solvent |
Why This Matters
Tautomeric state directly determines nucleophilic/electrophilic reactivity and hydrogen-bonding capacity, affecting synthetic route selection and biological target engagement.
- [1] Escobar CA, Sicker D, Enríquez RG, et al. NMR and DFT study on the prototropic tautomerism of 3-methyl-5-pyrazolone. Bol Soc Chil Quím. 2000;45(1):85-89. View Source
- [2] Öǧretir C, Yarligan S, Demirayak S, Arslan T. A study on the pyrazoles: tautomerism, conformation, acidity, and basicity by means of AM1 semiempirical method in the gas and aqueous solution. J Mol Struct (Theochem). 2003;666-667:609-615. View Source
- [3] Eryilmaz S, Bagdatli E. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. J Mol Graph Model. 2024;131:108814. View Source
